Product packaging for 1,2,3-Tri-o-acetyl-5-deoxy-d-ribose(Cat. No.:)

1,2,3-Tri-o-acetyl-5-deoxy-d-ribose

Cat. No.: B12316117
M. Wt: 260.24 g/mol
InChI Key: JTPRLNHAKSDJJX-UHFFFAOYSA-N
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Description

Contextualization within Carbohydrate Chemistry and Deoxyribose Derivatives Research

In the broader context of carbohydrate chemistry, 1,2,3-Tri-o-acetyl-5-deoxy-d-ribose is a prime example of a modified sugar designed for specific synthetic purposes. The strategic placement of acetyl groups is a common tactic in carbohydrate synthesis to mask reactive hydroxyl groups, thereby directing reactions to other parts of the molecule. chemicalbook.com This allows for precise chemical manipulations that would otherwise be difficult to achieve with an unprotected sugar.

The compound is a derivative of 5-deoxy-d-ribose, a sugar component significant in the structure of certain nucleosides. Research into such deoxy sugars is crucial for understanding genetic information and developing therapeutic agents. google.comresearchgate.net Structural analysis has confirmed that the ribofuranose ring of this compound adopts a C2-exo, C3-endo twist configuration. nih.govdoaj.orgresearchgate.net This specific conformation is important for its reactivity and how it interacts with other molecules during synthesis.

Overview of Academic and Synthetic Research Applications

The primary application of this compound is as a key intermediate in the synthesis of nucleoside analogues, which are fundamental to the development of antiviral and anticancer drugs. chemimpex.comchemimpex.comchemicalbook.com Because it lacks the 5'-hydroxyl group, the nucleosides synthesized from it often exhibit unique biological activities and can have lower toxicity profiles, as they cannot be phosphorylated and incorporated into nucleic acids in the same way as natural nucleosides. researchgate.net

Its most notable application is in the industrial synthesis of Capecitabine (B1668275), an orally administered chemotherapeutic agent. researchgate.netpatsnap.comchemicalbook.com Capecitabine is a prodrug that is ultimately converted in the body to the anticancer compound 5-fluorouracil (B62378). chemicalbook.com this compound is the crucial glycosyl donor required to form the core structure of Capecitabine. chemicalbook.compatsnap.com It is also an important intermediate for other anticancer drugs like Doxifluridine. nih.govresearchgate.net Beyond nucleoside synthesis, the compound is also used in carbohydrate chemistry to build complex oligosaccharides and to study glycosylation processes. chemimpex.comchemimpex.com

Historical Evolution of Research Efforts on this compound

The research trajectory of this compound is intrinsically linked to the expanding field of medicinal chemistry and the quest for novel nucleoside-based therapeutics. nih.govresearchgate.net Over the decades, considerable effort has been invested in developing efficient and scalable synthetic routes to this important intermediate.

Early research focused on establishing viable methods for its preparation. Various synthetic pathways have been explored and optimized, with common starting materials including D-ribose and the nucleoside inosine (B1671953). google.comresearchgate.netnih.gov The synthesis from D-ribose typically involves a sequence of reactions including ketalization, deoxygenation via a sulfonyloxy intermediate, hydrolysis, and finally acetylation. researchgate.netnih.gov Alternatively, routes starting from inosine involve derivatization, reduction, and a key step where the purine (B94841) base is cleaved off while the ribose moiety is acetylated. nih.govgoogle.comgoogle.com The development of different catalysts, such as solid acids, has also been a focus to make the process more environmentally friendly and efficient for industrial production. patsnap.com The sustained interest in this compound underscores its established importance as a cornerstone for the synthesis of life-saving medications. patsnap.comgoogle.com

Common Starting Materials for Synthesis

Starting MaterialGeneral ApproachReferences
D-ribose Ketalization, esterification, reduction, hydrolysis, and acetylation. researchgate.netresearchgate.netnih.gov
Inosine Acylation, reduction, and simultaneous deglycosylation and acetylation. nih.govgoogle.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O7 B12316117 1,2,3-Tri-o-acetyl-5-deoxy-d-ribose

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyl-4,5-dihydroxy-5-(1-hydroxyethyl)heptane-2,3,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-5(12)9(16)11(18,8(4)15)10(17,6(2)13)7(3)14/h6,13,17-18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPRLNHAKSDJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)C)(C(C(=O)C)(C(=O)C(=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,2,3 Tri O Acetyl 5 Deoxy D Ribose

Synthetic Pathways from D-Ribose

D-ribose, a naturally occurring pentose (B10789219) sugar, serves as a common and logical starting material for the synthesis of 1,2,3-Tri-o-acetyl-5-deoxy-d-ribose. Various strategies have been developed to achieve this transformation, primarily involving the protection of hydroxyl groups, deoxygenation at the C-5 position, and subsequent acetylation.

Multi-step Sequences Involving Ketalization, Esterification, and Reduction

A prevalent and practical approach involves a multi-step sequence that begins with the protection of the 2- and 3-hydroxyl groups of D-ribose, often through ketalization. nih.govresearchgate.net This is followed by activation of the primary 5-hydroxyl group, typically by esterification to a sulfonyloxy group, which is then reductively cleaved. The final steps involve hydrolysis of the protecting groups and acetylation of the free hydroxyls.

StepReagents and ConditionsIntermediate/Product
KetalizationD-ribose, methanol, acetone, conc. HClMethyl 2,3-O-isopropylidene-D-ribofuranose
Tosylationp-Toluenesulfonyl chloride, triethylamine, DMAP, dichloromethaneMethyl 2,3-O-isopropylidene-5-O-tosyl-D-ribofuranose
ReductionSodium borohydride (B1222165), DMSOMethyl 2,3-O-isopropylidene-5-deoxy-D-ribofuranose
DeprotectionDilute sulfuric acid5-Deoxy-D-ribose
AcetylationAcetic anhydride (B1165640), pyridineThis compound

Deoxygenation Strategies at the C-5 Position of Ribofuranose Derivatives

The critical step in the synthesis of this compound from D-ribose is the selective deoxygenation of the C-5 hydroxyl group. The most common strategy involves converting the primary hydroxyl group into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), followed by reductive cleavage. nih.govresearchgate.net Hydride reagents, particularly sodium borohydride, are frequently employed for this reduction. researchgate.net The reaction proceeds via an SN2 mechanism, where the hydride ion displaces the sulfonyloxy group.

Alternative deoxygenation methods can also be envisioned, although the sulfonate ester reduction remains a highly effective and widely used approach due to its reliability and relatively high yields.

Synthetic Approaches from Alternative Precursors

While D-ribose is a primary starting material, other readily available compounds can also serve as precursors for the synthesis of this compound.

Routes Utilizing Inosine (B1671953) as a Starting Material

Inosine, a nucleoside composed of hypoxanthine (B114508) and a D-ribose sugar, can be a viable starting material. A synthetic route has been described where this compound is obtained from the cleavage of the glycosidic bond of a modified inosine derivative. nih.gov

The process begins with the acetylation of inosine, followed by a deoxygenation step at the 5'-position. The resulting 5'-deoxy-2',3'-diacetylinosine is then subjected to acetolysis, typically using a mixture of acetic anhydride and acetic acid in the presence of a cation-exchange resin. nih.gov This reaction cleaves the glycosidic bond, releasing the acetylated 5-deoxy-D-ribose moiety. The proposed mechanism involves the resin's nucleophilic group attacking the anomeric carbon to form a glycosyl intermediate, which is then attacked by acetic anhydride to yield the final product. nih.gov

Synthetic Strategies Employing D-Xylose and Related Carbohydrates

D-Xylose, an epimer of D-ribose at the C-3 position, can also be used as a starting material. This approach necessitates an inversion of configuration at the C-3 hydroxyl group. A reported synthesis of the key intermediate for capecitabine (B1668275), 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribose, was achieved from D-xylose. researchgate.net The key steps in this pathway involve the oxidation of the 3-hydroxyl group followed by a stereoselective reduction to achieve the desired ribo-configuration. researchgate.net Subsequent steps would follow a similar pattern of deoxygenation at the C-5 position and acetylation.

The use of D-xylose and other related carbohydrates broadens the scope of available starting materials for the synthesis of this important deoxy sugar derivative, potentially offering advantages in terms of cost and availability.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The choice of reagents and reaction conditions at each stage is critical for maximizing the yield. For instance, the activation of the protected ribose can be achieved using various sulfonylating reagents, with p-toluenesulfonyl chloride often being favored over others that may result in lower yields or are more difficult to handle. researchgate.net The reduction of the resulting sulfonylated intermediate has been explored with different hydride reagents, where the selection can dramatically influence the efficiency of the deoxygenation step. researchgate.net

Detailed academic studies have systematically varied catalysts, solvents, and other reaction parameters to optimize the synthesis. The following table represents typical findings in the optimization of the acetylation and preceding steps.

Development of Novel and Efficient Synthetic Routes for Industrial Relevance

For industrial purposes, the focus shifts to developing synthetic routes that are not only high-yielding but also cost-effective, scalable, and environmentally benign. google.com Researchers have designed alternative pathways that start from inexpensive and readily available materials and involve simpler operation processes under mild conditions. google.com

One such industrially relevant route starts from inosine. google.comgoogle.com This method involves an initial acylation with p-toluenesulfonyl chloride, followed by a reduction using sodium borohydride. Subsequent acylation with acetic anhydride and a final deglycosidation step, which occurs simultaneously with acetylation, yields the target product. google.com This route is highlighted for its simple and reasonable design, leading to a high product yield and significantly reduced production costs, making it suitable for industrial preparation. google.com Another approach using inosine as the starting material involves bromination, bond breakage with acetylation, and a final reduction step, reportedly achieving a total yield of over 65% with a product purity exceeding 99.5%. google.com

Another innovative approach for the final acetylation step involves the use of a solid acid catalyst, specifically SO42-/γ-Al2O3. patsnap.com In this method, a deoxy-ribofuranose intermediate is dissolved in a mixture of acetic anhydride and acetic acid. The addition of the solid acid catalyst at room temperature, followed by gentle heating, drives the reaction. patsnap.com This heterogeneous catalysis approach simplifies product purification, as the catalyst can be easily removed by filtration, a significant advantage in large-scale operations.

The development of one-pot syntheses and the use of flow chemistry are also areas of active research aimed at improving efficiency and scalability, though specific examples for this compound are less commonly detailed in readily available literature. The table below compares different synthetic strategies pertinent to industrial production.

Table 2: Comparison of Synthetic Routes for Industrial Relevance

Starting Material Key Features Advantages Reported Yield
Inosine Acylation, reduction, further acylation, simultaneous deglycosidation and acetylation. google.com Inexpensive raw materials, simple process, mild conditions, high yield. google.com High, suitable for industrial scale. google.com
Inosine Bromination, bond breakage/acetylation, reduction. google.com High yield and purity, designed for cost-effectiveness. google.com >65% google.com
1-methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranose Acetylation using a solid acid catalyst (SO42-/γ-Al2O3). patsnap.com Simple catalyst removal, mild conditions. patsnap.com Not explicitly stated.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetic acid
Acetic anhydride
D-ribose
Inosine
methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside
p-toluenesulfonyl chloride
Sodium borohydride

Chemical Reactivity and Mechanistic Studies of 1,2,3 Tri O Acetyl 5 Deoxy D Ribose

Role as a Protecting Group in Complex Molecule Synthesis

1,2,3-Tri-O-acetyl-5-deoxy-D-ribose is a key intermediate in the synthesis of various complex molecules, particularly in the realm of nucleoside analogues used in antiviral and anticancer therapies. chemimpex.comchemicalbook.com The acetyl groups at the C1, C2, and C3 positions of the deoxyribose sugar serve as protecting groups. These groups are crucial for enhancing the stability and solubility of the molecule, which facilitates its use in various chemical reactions. chemimpex.com The protected nature of this compound allows for specific modifications at other positions of the sugar or on a coupled base, which is a common strategy in the synthesis of pharmaceutical agents like Capecitabine (B1668275). chemicalbook.comnih.gov

Selective Deprotection Strategies and Methodologies

The strategic removal of the acetyl protecting groups is a critical aspect of synthesizing the final target molecules. Selective deacetylation allows for the precise manipulation of functional groups, which is essential for creating tailored compounds. chemimpex.com Enzymatic deacetylation is one such methodology. For instance, lipase (B570770) from Candida rugosa has been utilized to catalyze the regioselective deacetylation at the 5-position of peracetylated ribofuranose, providing a convenient one-step preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose. nih.gov

Chemical methods for deprotection are also widely employed. These often involve hydrolysis under controlled conditions. For example, a practical synthesis route for 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose involves a final acetylation step following the total hydrolysis of an intermediate. nih.govresearchgate.net The choice of deprotection strategy depends on the desired final product and the sensitivity of other functional groups within the molecule.

Impact on Regioselectivity and Stereoselectivity in Subsequent Reactions

The acetyl protecting groups on this compound play a significant role in directing the outcome of subsequent reactions, particularly in terms of regioselectivity and stereoselectivity. masterorganicchemistry.comkhanacademy.org In glycosylation reactions, the nature of the protecting groups can influence the stereochemical outcome at the anomeric center (C1). While participating groups at the C2 position typically ensure stereoselective 1,2-trans glycosylation, the use of non-participating groups like acetyl can be influenced by other factors, including the anomeric effect which favors the formation of α-glycosides. buchhaus.ch

The stereoselectivity of reactions involving ribose derivatives is also heavily influenced by the conformational preferences of the intermediate oxocarbenium ions. sci-hub.se Studies have shown that electronic and stereoelectronic effects dominate the selectivity, with the C3 alkoxy group often adopting a pseudoaxial orientation to maximize electrostatic effects in the lowest energy conformer of the oxocarbenium ion. sci-hub.se This, in turn, dictates the preferred face for nucleophilic attack. sci-hub.se

Glycosidic Bond Formation and Cleavage Mechanisms

The formation and cleavage of glycosidic bonds are central to the chemistry of this compound, particularly in its role as a precursor to nucleosides. wikipedia.org A glycosidic bond joins the sugar molecule to another group, which can be another carbohydrate or a different molecule altogether. wikipedia.org

Studies on Oxocarbenium Ion Intermediates in Glycosylation

Glycosylation reactions are generally understood to proceed through a continuum of mechanisms, from a unimolecular SN1 type involving a discrete glycosyl oxocarbenium ion intermediate to a bimolecular SN2 type. nih.govacs.org The oxocarbenium ion is a highly reactive species where the anomeric carbon is positively charged and stabilized by the lone pair of electrons on the ring oxygen. nih.gov

The existence and structure of these fleeting intermediates have been studied using various techniques, including NMR spectroscopy in superacidic media. nih.govacs.org Computational studies have also been instrumental in understanding the conformational preferences and stability of these ions. nih.gov The stereochemical outcome of the glycosylation reaction is largely determined by the facial selectivity of the nucleophilic attack on the oxocarbenium ion. researchgate.net

Analogues of Enzymatic Hydrolysis in Synthetic Transformations

The cleavage of the glycosidic bond in synthetic contexts can sometimes mimic the mechanisms employed by glycoside hydrolase enzymes. nih.gov In one reported synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, the breakage of the glycosidic bond of 5′-deoxy-2′,3′-diacetylinosine was achieved using a cation-exchange resin. nih.gov It is proposed that a nucleophilic group from the resin attacks the anomeric center, leading to the formation of a glycosyl intermediate. This is then followed by acetolysis with acetic anhydride (B1165640) to yield the final product. nih.gov This process is analogous to the acid-base catalysis mechanism often seen in enzymatic hydrolysis, where a proton is donated to the glycosidic oxygen to destabilize the bond, followed by nucleophilic attack by an activated water molecule. khanacademy.org

Exploration of Substitution, Oxidation, and Reduction Reactions at Specific Positions

The reactivity of this compound and its derivatives at specific positions has been explored to synthesize a variety of compounds.

One of the key transformations is the deoxygenation at the C5 position. A practical synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose involves the reductive displacement of a sulfonyloxy group at the C5 position using hydride reagents. nih.govresearchgate.net

Oxidation reactions of monosaccharides are also well-documented. While the aldehyde function of an aldose can be oxidized to a carboxylic acid to form an aldonic acid, oxidation of both ends of the chain results in an aldaric acid. libretexts.org In the context of 5-deoxy-D-ribose derivatives, the enzyme SalM, a short-chain dehydrogenase/reductase, has been shown to oxidize 5-chloro-5-deoxy-D-ribose at the anomeric carbon to the corresponding γ-lactone in an NAD+-dependent reaction. nih.gov

Reduction of aldoses using reagents like sodium borohydride (B1222165) results in the formation of alditols, where the aldehyde group is reduced to a primary alcohol. libretexts.org

Substitution reactions are also crucial. For instance, the synthesis of 1,2,3,-tri-O-acetyl-5-azido-5-deoxy-D-ribofuranose involves the introduction of an azide (B81097) group at the C5 position. synthose.com

Interactive Data Tables

Synthesis of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose from D-Ribose researchgate.net

StepReagents and ConditionsProduct
KetalizationNaCl, conc. H2SO4, acetone, CH3OHMethyl 2,3-O-isopropylidene-β-D-ribofuranoside
EsterificationTosyl chloride, Et3N, DCM, r.t.Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside
ReductionNaBH4, DMSO, 80-85°CMethyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside
Hydrolysis0.04N H2SO4, 80-85°C5-Deoxy-D-ribose
AcetylationPyridine, Ac2O, r.t.1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose

Synthesis of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose from Inosine (B1671953) google.com

StepStarting MaterialReagents and ConditionsProduct
AcylationInosinep-toluenesulfonyl chloride, organic solvent5'-p-toluenesulfonyl-6-hydroxyl-9-β-D-purine nucleoside
Reduction5'-p-toluenesulfonyl-6-hydroxyl-9-β-D-purine nucleosideSodium borohydride, organic solvent5′-deoxy-6-hydroxy-9-β-D-purine nucleoside
Acylation5′-deoxy-6-hydroxy-9-β-D-purine nucleosideAcetic anhydride, organic solvent2,3-O-diacetyl-5-deoxyinosine
Deglycosylation & Acetylation2,3-O-diacetyl-5-deoxyinosineAcetic anhydride/acetic acid, conc. H2SO41,2,3-O-triacetyl-5-deoxy-D-ribofuranose

Anomeric Configuration and its Influence on Chemical Reactivity

The anomeric configuration of this compound, a key intermediate in the synthesis of various nucleoside analogues with potential therapeutic applications, significantly dictates its chemical behavior and reactivity. researchgate.netnih.govchemimpex.com The orientation of the substituent at the anomeric carbon (C1) as either axial (α-anomer) or equatorial (β-anomer) influences the molecule's stability, reactivity in glycosylation reactions, and the stereochemical outcome of subsequent transformations.

In the solid state, X-ray diffraction studies have shown that 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose can exist with the anomeric carbons in a β-configuration. nih.gov The ribofuranose ring in this conformation adopts a C2-exo, C3-endo twist. nih.govdoaj.org However, in solution, a dynamic equilibrium between the α and β anomers is typically observed. hsppharma.com The ratio of these anomers can be influenced by the solvent and the reaction conditions. For instance, in many synthetic preparations, a mixture of α and β isomers is obtained. hsppharma.com

The relative stability of the anomers is a subject of interest. Generally, for pyranose rings, the anomeric effect describes the tendency for a heteroatomic substituent at the anomeric center to favor an axial orientation over a sterically less hindered equatorial position. wikipedia.org This stereoelectronic effect involves a stabilizing interaction between a lone pair of the ring heteroatom (oxygen in this case) and the antibonding σ* orbital of the C-X bond (where X is the electronegative substituent). wikipedia.org While the classical anomeric effect is well-documented for six-membered rings, its influence in furanose systems like this compound is also a critical factor.

The chemical reactivity of the anomeric center is paramount in the synthesis of nucleosides. The β-anomer is often the desired isomer for the synthesis of biologically active nucleosides like capecitabine. hsppharma.com The stereoselectivity of glycosylation reactions, where a nucleobase is coupled to the sugar moiety, is highly dependent on the nature of the anomeric center and the reaction mechanism.

For example, the use of a cation-exchange resin as a catalyst in the acetolysis of a precursor can lead to the formation of the β-anomer with high selectivity. nih.gov This is attributed to a mechanism where the resin's nucleophilic group attacks the anomeric center, forming a glycosyl intermediate that is then acted upon by acetic anhydride to yield the product. nih.gov In contrast, using a strong acid like sulfuric acid as a catalyst often results in a mixture of α and β anomers, possibly due to the formation of a carbocation intermediate which is less stereochemically defined and can lead to decomposition byproducts. nih.gov

The differentiation between the α and β anomers is commonly achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as J1,2, is a key diagnostic parameter. For furanoid rings, a small J1,2 value is typically indicative of a trans relationship between H-1 and H-2, which corresponds to the α-anomer, while a larger J1,2 value suggests a cis relationship, characteristic of the β-anomer. Furthermore, the chemical shift of the anomeric carbon (C-1) in the 13C NMR spectrum can also provide structural information, often appearing at a different frequency for each anomer. nih.gov

Table 1: Anomeric Configuration and Reactivity of this compound

Featureα-Anomerβ-AnomerInfluence on Reactivity
Anomeric Substituent Orientation AxialEquatorialDictates steric accessibility to the anomeric center.
NMR J1,2 Coupling Constant Typically smallTypically largerKey parameter for anomer identification. nih.gov
Thermodynamic Stability Influenced by the anomeric effect. wikipedia.orgOften the more stable anomer in certain conditions.The relative stability affects the equilibrium ratio in solution. hsppharma.com
Reactivity in Glycosylation Can lead to the formation of α-nucleosides.Often desired for the synthesis of β-nucleosides. hsppharma.comThe stereochemical outcome of nucleoside synthesis is highly dependent on the anomer used.
Catalyst Influence Formation can be favored under certain acidic conditions. nih.govFormation can be favored with specific catalysts like cation-exchange resins. nih.govThe choice of catalyst can selectively produce one anomer over the other.

Applications of 1,2,3 Tri O Acetyl 5 Deoxy D Ribose in Advanced Organic Synthesis

Precursor for Nucleoside and Nucleotide Analogues

A primary application of 1,2,3-Tri-o-acetyl-5-deoxy-d-ribose lies in its role as a starting material for the synthesis of nucleoside and nucleotide analogues. These synthetic derivatives of naturally occurring nucleosides are fundamental in the development of therapeutic agents. researchgate.net The absence of the 5'-hydroxyl group in this precursor is a key feature, as nucleosides lacking this group often exhibit unique biological activities and can have lower toxicity and higher selectivity. researchgate.net

The stereochemistry of the sugar moiety in a nucleoside analogue is crucial for its biological activity. This compound serves as a key building block for synthesizing modified deoxynucleosides with a specific and controlled three-dimensional arrangement. The acetyl groups at the C1, C2, and C3 positions influence the stereochemical outcome of glycosylation reactions, where a nucleobase is attached to the sugar. nih.gov

Research has demonstrated that the ribofuranose ring of this compound adopts a C2-exo, C3-endo twist configuration. nih.gov This specific conformation, along with the nature of the catalyst used, can direct the incoming nucleobase to a particular face of the furanose ring, leading to the preferential formation of either the α or β anomer. nih.govrsc.org For instance, the use of a cation-exchange resin in the glycosidic bond formation has been shown to yield the β anomer exclusively. nih.gov In contrast, employing a strong acid catalyst like sulfuric acid can result in a mixture of α and β anomers. nih.gov This control over stereochemistry is paramount for creating nucleoside analogues with desired biological functions.

The synthesis of nucleoside analogues with potential anticancer and antiviral properties is a significant area of medicinal chemistry. ontosight.ai this compound is a frequently used intermediate in the production of these therapeutic agents. researchgate.netnih.gov Its structure is integral to the synthesis of several important drugs.

One of the most notable applications is in the synthesis of capecitabine (B1668275), an orally administered chemotherapeutic agent. nih.govchemicalbook.com Capecitabine is a prodrug that is converted in the body to 5-fluorouracil (B62378) (5-FU), a potent anticancer compound. chemicalbook.com The synthesis of capecitabine often involves the coupling of a protected 5-deoxy-D-ribose derivative, such as this compound, with a modified fluoropyrimidine base. chemicalbook.com

Similarly, this compound is an important intermediate for doxifluridine, another fluoropyrimidine analogue used in cancer therapy. nih.govresearchgate.net The strategies for developing these derivatives often involve multi-step synthetic routes starting from readily available materials like D-ribose or inosine (B1671953). nih.govgoogle.com These routes are designed to be efficient, high-yielding, and suitable for large-scale production. nih.govgoogle.com

Furthermore, research has explored its use in creating nucleoside analogues with antiviral activity. nih.gov For example, it has been incorporated into the synthesis of 1,2,3-triazolyl nucleoside analogues, some of which have shown potency against viruses like coxsackie B3 virus. nih.gov

Building Block for Complex Carbohydrate Structures

Beyond nucleoside synthesis, this compound is a valuable building block for the construction of more complex carbohydrate structures, such as oligosaccharides and glycoconjugates.

The synthesis of oligosaccharides and glycoconjugates often requires protected monosaccharide units that can be selectively manipulated and linked together. The acetyl groups of this compound serve as effective protecting groups that can be removed under specific conditions to allow for further reactions. The deoxygenated C5 position provides a unique structural element within the resulting larger carbohydrate.

Glycosylation, the reaction that forms a glycosidic bond, is a critical step in carbohydrate synthesis. The reactivity and stereoselectivity of this compound in these reactions are of significant interest. The nature of the leaving group at the anomeric center (C1) and the reaction conditions, including the choice of catalyst and solvent, all play a role in determining the stereochemical outcome (α or β) of the newly formed glycosidic linkage.

Different glycosylation methods, such as the Fischer, fusion, and Vorbrüggen methods, can be employed with protected sugars like this compound. acs.org The choice of method can influence the stereoselectivity of the reaction. For instance, the Vorbrüggen method, which uses a silylated nucleobase and a Lewis acid catalyst, is known for its mild conditions and is a popular choice in nucleoside synthesis. acs.org

Intermediate in Pharmaceutical Agent Development (excluding clinical data)

As established, this compound is a key intermediate in the synthesis of various pharmaceutical agents. researchgate.netnih.govchemicalbook.com Its role is primarily in the early, non-clinical stages of drug development, where the focus is on chemical synthesis and optimization.

The compound is instrumental in creating the core structures of several anticancer drugs. researchgate.net For example, various patented methods detail the synthesis of capecitabine and its intermediates, with this compound being a central component. patsnap.comgoogle.com These synthetic routes are continuously being refined to improve yield, purity, and cost-effectiveness. google.compatsnap.comgoogle.com

The development of practical and efficient synthetic routes from inexpensive starting materials like D-ribose highlights the industrial importance of this intermediate. researchgate.netnih.gov The ability to produce this compound in large quantities is essential for the subsequent manufacturing of the final active pharmaceutical ingredients. nih.gov

Role in Capecitabine Synthesis Pathways and Related Prodrugs

This compound is a pivotal intermediate in the chemical synthesis of various nucleoside analogues, most notably the anticancer prodrug, Capecitabine. researchgate.netnih.gov Capecitabine is an orally administered chemotherapeutic agent that is converted in the body to the cytotoxic agent 5-fluorouracil (5-FU), primarily within tumor cells. guidechem.compatsnap.com The synthesis of Capecitabine relies on the strategic use of this compound as a protected form of the 5-deoxy-D-ribose sugar moiety, which forms the backbone of the nucleoside structure. researchgate.netguidechem.com

Several synthetic routes to Capecitabine have been developed, many of which utilize this compound as a key starting material or intermediate. chemicalbook.comresearchgate.net A common strategy involves the glycosylation reaction between a protected 5-fluorocytosine (B48100) base and the acetylated deoxyribose derivative. guidechem.comchemicalbook.com For instance, 5-fluorocytosine can be silylated with reagents like hexamethyldisilazane (B44280) (HMDS) to enhance its reactivity. This activated base is then coupled with this compound in the presence of a Lewis acid catalyst, such as stannic chloride (SnCl₄), to form the crucial glycosidic bond. guidechem.comchemicalbook.com

The following table outlines a generalized synthetic pathway for Capecitabine, highlighting the role of this compound.

StepReactantsKey ReagentsProductPurpose
1 D-riboseVarious (e.g., acetone, methanol, p-toluenesulfonyl chloride, NaBH₄, acetic anhydride)This compoundPreparation of the key sugar intermediate. researchgate.netnih.gov
2 5-FluorocytosineHexamethyldisilazane (HMDS), Trimethylsilylchloride (TMS-Cl)Silylated 5-FluorocytosineActivation of the nucleobase for coupling. chemicalbook.com
3 This compound, Silylated 5-FluorocytosineStannic chloride (SnCl₄)Acetylated Capecitabine precursorFormation of the N-glycosidic bond. guidechem.comchemicalbook.com
4 Acetylated Capecitabine precursorn-pentyl chloroformateDiacetylated CapecitabineIntroduction of the carbamate (B1207046) side chain. researchgate.net
5 Diacetylated CapecitabineBase (e.g., for saponification)CapecitabineRemoval of acetyl protecting groups to yield the final product. researchgate.net

Design and Synthesis of Other Therapeutically Relevant Molecules

The utility of this compound extends beyond Capecitabine to the synthesis of a broader range of therapeutically relevant molecules, particularly other nucleoside analogs with potential antiviral and anticancer properties. chemicalbook.comchemimpex.comontosight.ai The 5'-deoxy modification in nucleosides can lead to compounds with interesting biological activities. scientific.net These analogs often exhibit lower toxicity and higher selectivity because the absence of the 5'-hydroxyl group prevents their phosphorylation and subsequent incorporation into host cell DNA or RNA, a common mechanism of toxicity for many nucleoside drugs. researchgate.netscientific.net

This acetylated deoxy sugar serves as a versatile building block for creating these modified nucleosides. ontosight.aiguidechem.com Researchers have used it to synthesize analogs of purine (B94841) and pyrimidine (B1678525) bases. For example, it has been employed in the synthesis of 5'-deoxyadenosine (B1664650) and its derivatives, as well as other compounds like Doxifluridine. nih.govresearchgate.net The synthesis generally follows a similar principle to the Capecitabine pathway: coupling the protected sugar with a heterocyclic base to form a nucleoside structure. researchgate.net

The acetyl groups on the sugar enhance its stability and solubility in organic solvents, facilitating these chemical reactions. chemimpex.com Furthermore, the potential for selective deacetylation allows for precise chemical manipulation, enabling the creation of a diverse library of compounds for biological screening. chemimpex.com These synthetic efforts are crucial in the field of medicinal chemistry for the development of new drugs with improved efficacy and safety profiles. chemimpex.comontosight.ai

Emerging Applications in Chemical Biology Research and Probes

In addition to its role in drug synthesis, this compound is finding emerging applications in the field of chemical biology and as a component of molecular probes. chemimpex.comontosight.ai Its unique structure makes it a valuable tool for studying carbohydrate metabolism, enzyme interactions, and other fundamental biological processes. chemimpex.com

As a protected monosaccharide, it is a key building block in glycoscience for the synthesis of complex oligosaccharides and glycoconjugates. chemimpex.comtcichemicals.com These complex carbohydrates play critical roles in cellular recognition, signaling, and immune responses. The ability to construct custom oligosaccharides using building blocks like this compound allows researchers to probe these intricate biological systems. ontosight.ai

The compound is also used in the design of molecular structures that can interact with DNA and RNA, making it a valuable tool in genetic research and biotechnology. guidechem.com By incorporating this modified sugar into synthetic oligonucleotides, scientists can investigate the structural and functional roles of specific sugar modifications within nucleic acids. This can provide insights into DNA repair mechanisms, protein-nucleic acid interactions, and the development of novel gene-targeting therapies. The stability and reactivity offered by the acetyl groups make it a well-suited component for the solid-phase synthesis of these molecular probes. chemimpex.com

Spectroscopic and Structural Characterization Methodologies in Research

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the solid-state structure of crystalline compounds like 1,2,3-Tri-o-acetyl-5-deoxy-d-ribose. This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, thereby confirming the compound's absolute and relative stereochemistry.

In a key study, the crystal structure of 1,2,3-Tri-o-acetyl-5-deoxy-d-ribofuranose was elucidated, confirming its molecular structure and stereochemical configuration. researchgate.net The analysis revealed that the ribofuranose ring adopts a C2-exo, C3-endo twist conformation. researchgate.net This specific puckering of the five-membered ring is a critical structural feature. The crystallographic data also unequivocally established the β-configuration at the anomeric carbon (C1). researchgate.net No alteration in the relative configuration compared to the parent D-(-)-ribose was observed, which is a crucial confirmation following a multi-step synthesis. researchgate.net The detailed crystal and refinement data from this research are summarized in the table below.

Crystal Data and Structure Refinement for 1,2,3-Tri-o-acetyl-5-deoxy-d-ribofuranose
ParameterValue
Empirical Formula C₁₁H₁₆O₇
Formula Weight 260.24
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.8620 (12) Å, b = 12.355 (3) Å, c = 17.585 (4) Å
Volume 1272.9 (5) ų
Z 4
Calculated Density 1.358 Mg/m³
Radiation MoKα (λ = 0.71073 Å)
Temperature 298(2) K
Final R indices [I>2σ(I)] R1 = 0.041, wR2 = 0.133
Data Source researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the complete assignment of the molecule's structure.

¹H NMR spectroscopy is particularly informative. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) and coupling constants (J values) reveal the connectivity and dihedral angles between adjacent protons. For instance, the anomeric proton (H-1) typically appears as a distinct singlet at approximately 6.05 ppm, indicating no coupling with a proton on an adjacent carbon, which is consistent with the furanose structure. google.com The signals for the three acetyl groups are observed as sharp singlets in the range of 2.00-2.05 ppm. google.com The methyl protons at the C5 position (a deoxy position) appear as a doublet around 1.29-1.31 ppm, coupled to the H-4 proton. google.com

The detailed assignment of the proton signals from a 400 MHz spectrum in CDCl₃ is presented below.

¹H NMR Data for 1,2,3-Tri-o-acetyl-5-deoxy-d-ribofuranose
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-16.05s-
H-2 / H-35.26-5.27d6.0
H-2 / H-35.01-5.04dd1.2, 6.0
H-44.19-4.25q6.4
Me (C5)1.29-1.31d6.4
CH₃CO2.05s-
CH₃CO2.02-2.03d1.2
CH₃CO2.00-2.01d1.2
Data Source google.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom, confirming the carbon skeleton and the presence of carbonyls from the acetyl groups. researchgate.net

Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., TLC, HPLC)

Chromatographic methods are fundamental to the practical synthesis and purification of this compound. They are employed to monitor the progress of chemical reactions, to separate the desired product from starting materials and byproducts, and to assess the final purity of the compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique used to monitor the progress of a reaction. researchgate.net By spotting the reaction mixture on a silica gel plate and developing it with an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of the product. Detection can be achieved by spraying with a visualizing agent and heating. researchgate.net For related acetylated deoxy-sugar derivatives, a typical Rƒ value might be around 0.32 in a cyclohexane-tert-butyl methyl ether (1:1) solvent system. researchgate.net

Column Chromatography: For purification on a larger scale, flash column chromatography over silica gel is often employed. researchgate.net This technique allows for the separation of the target compound from impurities based on their differential adsorption to the stationary phase. The choice of solvent system (eluent) is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purity assessment of this compound. It provides quantitative data on the purity of the sample. In synthetic procedures, HPLC is often used to confirm that the final product meets a high purity standard, with reports indicating purities greater than 99% being achievable. google.com The synthesis of this compound can result in a mixture of α and β anomers, which can be separated and purified using techniques like column chromatography or recrystallization, with HPLC being used to verify the purity of the desired β isomer.

Mass Spectrometry in Mechanistic Investigations and Reaction Product Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. It is used to confirm the identity of intermediates and the final product in a synthetic pathway.

In the context of its synthesis, mass spectrometry can confirm the successful completion of reaction steps. For example, in the synthesis of a key intermediate, methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside, mass spectrometry showed a characteristic ion at m/z 173, corresponding to the loss of a methyl group (M⁺ - CH₃) from the molecular ion, helping to confirm its structure. researchgate.net For the final product, C₁₁H₁₆O₇, the expected molecular weight is 260.24 g/mol . chemicalbook.combiosynth.com Mass spectrometry would be used to confirm the presence of the molecular ion [M]⁺ or adducts such as [M+Na]⁺ or [M+H]⁺, providing definitive evidence of the compound's formation. The fragmentation pattern can also be analyzed to corroborate the structure, showing losses of acetyl groups or other characteristic fragments.

Theoretical and Computational Chemistry Studies on 1,2,3 Tri O Acetyl 5 Deoxy D Ribose

Conformational Analysis of the Ribofuranose Ring System

The three-dimensional structure of 1,2,3-Tri-o-acetyl-5-deoxy-d-ribose is crucial for understanding its reactivity and interactions with other molecules. The central structural feature is the five-membered ribofuranose ring. X-ray diffraction studies have provided precise data on its solid-state conformation.

Detailed analysis of the crystal structure reveals that the ribofuranose ring is not planar but adopts a specific puckered conformation. nih.govdoaj.orgresearchgate.net This puckering is described as a "C2-exo, C3-endo twist configuration". nih.govdoaj.orgresearchgate.net In this arrangement, the C2 atom of the ring is displaced on the opposite side (exo) of the plane from the C5 substituent, while the C3 atom is displaced on the same side (endo). This specific twist conformation minimizes steric strain and torsional strain among the substituents on the furanose ring.

Crystallographic data also confirms that in the crystalline solid, the anomeric carbon (C1) consistently adopts the β-configuration. nih.govresearchgate.net This means the acetyl group at the C1 position is oriented on the same side of the ring as the C4 substituent. This defined stereochemistry is a critical aspect of its role as a synthetic intermediate. researchgate.net No alteration of the relative configuration compared to the parent D-(−)-ribose is observed. nih.govdoaj.orgresearchgate.net

Computational chemistry, through methods like density functional theory (DFT) and molecular mechanics, complements experimental data by allowing for the study of the molecule's conformational landscape in different environments, such as in various solvents. These theoretical models can calculate the relative energies of different ring puckers (e.g., twist, envelope conformations) and predict the most stable conformers. For the ribofuranose ring of this compound, computational analysis helps to rationalize the preference for the observed C2-exo, C3-endo twist by mapping the potential energy surface of the various possible conformations.

Table 1: Crystal and Refinement Data for this compound

ParameterValue
Chemical FormulaC₁₁H₁₆O₇
Molecular Weight260.24
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.592 (2)
b (Å)8.505 (2)
c (Å)20.445 (2)
Volume (ų)1320.1 (5)
Z4
Temperature (K)298
RadiationMo Kα
R-factor0.041
Data sourced from crystallographic studies. nih.govresearchgate.net

Modeling of Reaction Mechanisms and Transition States in Synthetic Pathways

Computational modeling is a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of this compound. This compound can be synthesized via several routes, most notably from D-ribose or inosine (B1671953). nih.govnih.govresearchgate.net

One key transformation that has been examined is the cleavage of the glycosidic bond in a precursor molecule, 5′-deoxy-2′,3′-diacetylinosine, to yield the target compound. nih.govresearchgate.net The proposed mechanism for this reaction, which occurs in the presence of a cation-exchange resin and acetic anhydride (B1165640), is believed to be analogous to the action of glycoside hydrolase enzymes. nih.govresearchgate.net

The proposed mechanistic steps are:

Nucleophilic Attack: A nucleophilic group from the cation resin attacks the anomeric center (C1) of the 5′-deoxy-2′,3′-diacetylinosine.

Formation of a Glycosyl Intermediate: This attack leads to the departure of the purine (B94841) base and the formation of a reactive glycosyl-enzyme-like intermediate.

Acetolysis: Acetic anhydride, acting as a nucleophile, then attacks the glycosyl intermediate. This step, known as acetolysis, results in the formation of this compound with a β-configuration at the anomeric center. nih.gov

Theoretical models can be used to map the energy profile of this entire reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, computational chemists can determine the activation energies for each step. These calculations help to validate the proposed mechanism and understand why certain reaction conditions favor the formation of the desired product. For instance, modeling can explain why using sulfuric acid as a catalyst in this reaction leads to a mixture of anomers, whereas the resin-catalyzed method is stereoselective. nih.gov

Another important synthetic route starts from D-ribose and involves several key steps: deoxygenation of a sulfonyloxy group at the 5-position using hydride reagents, followed by hydrolysis and acetylation. nih.govresearchgate.net Computational models can be applied to study the transition states of the reductive displacement (deoxygenation) step, providing insight into how the hydride reagent approaches and the stereochemical outcome of the reaction.

Prediction of Stereoselectivity and Regioselectivity in Chemical Transformations

The concepts of stereoselectivity and regioselectivity are fundamental to the synthesis of complex molecules like this compound. youtube.comyoutube.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another.

Regioselectivity refers to the preference for a reaction to occur at one position over another.

In the synthesis of this compound, achieving high stereoselectivity at the anomeric carbon (C1) is a significant challenge. As noted in experimental studies, the choice of catalyst can dramatically influence the stereochemical outcome. When sulfuric acid is used as a catalyst for the acetolysis of a precursor, a mixture of α and β anomers is obtained. nih.gov This indicates low stereoselectivity.

In contrast, the use of a cation-exchange resin in the glycosidic bond cleavage of 5′-deoxy-2′,3′-diacetylinosine leads to the formation of the β-anomer with high selectivity. nih.govresearchgate.net Computational modeling can predict this outcome by comparing the transition state energies for the formation of the α and β products. The model would likely show that the transition state leading to the β-anomer is lower in energy, thus explaining its preferential formation under these specific conditions. This selectivity is crucial for its use as an intermediate in the synthesis of anti-cancer drugs like Capecitabine (B1668275). researchgate.net

Regioselectivity is also critical, particularly during the initial protection and modification steps when starting from D-ribose. For example, in multi-step syntheses, chemists must selectively protect the hydroxyl groups at C1, C2, and C3 while allowing for the specific deoxygenation at C5. Computational approaches can help predict the relative reactivity of the different hydroxyl groups towards various protecting group reagents, guiding the design of a synthetic strategy that ensures the desired regiochemical outcome.

Computational Approaches to Protecting Group Chemistry and Deacetylation

The three acetyl groups in this compound serve as protecting groups. ontosight.ai These groups are essential in multi-step organic synthesis as they mask the reactive hydroxyl groups of the ribose core, preventing them from participating in unwanted side reactions. chemimpex.com The acetyl groups also enhance the compound's stability and solubility in organic solvents, which is beneficial for subsequent reaction steps. chemimpex.com

A key aspect of its utility is the ability to selectively remove these protecting groups (deacetylation). chemimpex.com Computational chemistry provides valuable insights into this process. Theoretical models can be used to study the mechanisms of deacetylation under various conditions (e.g., acidic or basic hydrolysis). These models can predict the relative ease of removal for each acetyl group.

For instance, the acetyl group at the anomeric C1 position often exhibits different reactivity compared to those at C2 and C3 due to electronic effects from the adjacent ring oxygen atom. Computational methods can quantify these differences by modeling the reaction pathway for the removal of each specific acetyl group. This allows chemists to predict which conditions will lead to selective deacetylation—for example, removing only the C1-acetyl group while leaving the C2 and C3 groups intact. This predicted selectivity is invaluable for the precise manipulation of functional groups, enabling the creation of complex carbohydrate structures and glycoconjugates from this versatile building block. chemimpex.com

Future Research Directions and Unresolved Challenges

Development of Green Chemistry Approaches for Sustainable Synthesis

The current synthetic routes to 1,2,3-Tri-o-acetyl-5-deoxy-d-ribose, often starting from D-ribose, involve multiple steps including protection, deoxygenation, and acetylation. nih.govgoogle.com These classical methods can be resource-intensive and generate significant chemical waste. Future research is increasingly focused on developing more sustainable and environmentally friendly "green" synthetic strategies.

A promising direction lies in the application of biocatalysis. The use of enzymes, such as aldolases and lipases, offers mild reaction conditions, high selectivity, and reduced environmental impact. researchgate.netnih.govnih.gov For instance, 2-deoxy-D-ribose 5-phosphate aldolase (B8822740) (DERA) has been explored for the synthesis of deoxysugars, and its directed evolution could lead to variants with improved stability and substrate scope for industrial applications. researchgate.netnih.gov Chemoenzymatic strategies, which combine the strengths of both chemical and enzymatic methods, are also being investigated to streamline the synthesis of complex carbohydrates and their derivatives. nih.gov The development of whole-cell biocatalysts further simplifies the process by utilizing microorganisms to perform specific enzymatic transformations, potentially reducing the need for costly enzyme purification. researchgate.net

Another green chemistry approach involves the use of solid acid catalysts, such as sulfated zirconia or alumina, which can replace corrosive and difficult-to-handle liquid acids in acetylation and deprotection steps. patsnap.com These solid catalysts are often reusable, minimizing waste and simplifying product purification. patsnap.com Research into novel, efficient, and recyclable catalytic systems is crucial for making the synthesis of this compound more sustainable.

Exploration of Novel Derivatizations for Enhanced Biological Activity

This compound is a key intermediate for synthesizing nucleoside analogs, which are compounds that mimic natural nucleosides and can interfere with viral replication or cancer cell growth. ontosight.ainih.gov Future research will undoubtedly focus on creating novel derivatives of this compound to enhance the biological activity, selectivity, and pharmacokinetic properties of the resulting nucleoside analogs.

Modifications to the ribose sugar moiety can significantly impact the biological activity of nucleoside analogs. nih.gov For example, introducing different functional groups at the 5-position or altering the stereochemistry at other positions of the deoxyribose ring can lead to compounds with improved therapeutic profiles. nih.govmadridge.org The synthesis of derivatives with altered lipophilicity or metabolic stability is another important area of exploration. ontosight.ai By systematically exploring a wide range of derivatizations, researchers can build structure-activity relationships (SAR) to guide the design of more potent and selective drug candidates. nih.gov

Integration into Automated and High-Throughput Synthesis Platforms

The synthesis of complex carbohydrates and their derivatives has traditionally been a labor-intensive and time-consuming process. eurocarb2025.com The integration of the synthesis of this compound and its subsequent conversion into nucleoside analogs into automated platforms would significantly accelerate the discovery and development of new therapeutic agents.

Automated glycan assembly (AGA) has emerged as a powerful technology for the rapid and reliable synthesis of oligosaccharides on a solid support. nih.govnih.govdigitellinc.comresearchgate.net While primarily focused on oligosaccharides, the principles of AGA could be adapted for the automated synthesis of monosaccharide derivatives like this compound and their subsequent coupling to nucleobases. rsc.org Such platforms would enable the rapid generation of libraries of nucleoside analogs for high-throughput screening. nih.govresearchgate.net

Furthermore, the development of HPLC-assisted automated synthesis offers a solution-phase approach that can be monitored in real-time. glyco-world.comacs.org This technique, coupled with machine learning algorithms, could optimize reaction conditions and predict outcomes, further streamlining the synthetic process. digitellinc.com The automation of both the synthesis of the sugar building block and its incorporation into more complex molecules is a key challenge and a significant opportunity for future research. eurocarb2025.comacs.org

Addressing Scalability and Cost-Effectiveness in Research Applications and Production

For this compound to be widely utilized in both research and potential large-scale pharmaceutical production, the development of scalable and cost-effective synthetic methods is paramount. Current multi-step syntheses can be expensive and difficult to scale up. nih.govgoogle.com

The development of continuous flow chemistry processes for the synthesis of this compound and its derivatives also holds great promise for improving scalability and cost-effectiveness. acs.org Flow chemistry allows for better control over reaction parameters, improved safety, and potentially higher throughput compared to traditional batch processes.

Exploiting New Reactivity Patterns and Catalytic Systems

The discovery and application of new reactivity patterns and catalytic systems will be instrumental in advancing the chemistry of this compound. The inherent reactivity of the acetylated deoxyribose structure presents opportunities for novel chemical transformations. acs.org

Research into new glycosylation methods is particularly important for efficiently coupling the sugar moiety to various nucleobases. nih.govnih.gov This includes the development of novel activating groups and promoters that allow for mild and highly stereoselective glycosylation reactions. acs.org Boron-catalyzed coupling of glycosyl fluorides with silyl (B83357) ether acceptors represents a recent advancement in this area. chemrxiv.org

Furthermore, the exploration of deoxyribozymes, or DNA enzymes, as catalysts for reactions involving nucleic acid substrates is an exciting frontier. researchgate.netwikipedia.orgillinois.edu While still in its early stages, the development of deoxyribozymes that can catalyze the formation of specific linkages or modifications on deoxyribose-containing molecules could offer unprecedented selectivity and efficiency. The continued exploration of both traditional and novel catalytic systems will undoubtedly lead to more efficient and versatile methods for the synthesis and manipulation of this compound and its derivatives.

Q & A

Q. How can computational modeling guide the design of novel derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :
  • Molecular docking : Screen derivatives against target proteins (e.g., nucleoside transporters) using AutoDock Vina.
  • ADMET prediction : Use tools like SwissADME to forecast solubility, bioavailability, and cytochrome P450 interactions.
  • QSAR studies : Correlate acetyl group positions with logP and membrane permeability to optimize drug-likeness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.